Brexpiprazole S-oxide D8
Description
Contextualization within Drug Metabolism and Impurity Profiling Studies
The development of any pharmaceutical drug necessitates a thorough understanding of its metabolic fate within the body. Brexpiprazole (B1667787) is metabolized in the liver primarily by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. nih.govijprajournal.comresearchgate.netresearchgate.netdrugbank.com This metabolic process results in the formation of several byproducts, with Brexpiprazole S-oxide (also known as DM-3411) being one of the main metabolites. nih.govresearchgate.netmedchemexpress.comglpbio.comtargetmol.com
Impurity profiling is a critical component of pharmaceutical quality control, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. veeprho.com Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or storage. veeprho.com Metabolites like Brexpiprazole S-oxide are considered "related substances" and must be accurately identified and quantified in both the drug substance and during pharmacokinetic studies. Brexpiprazole S-oxide D8 is synthesized for use as a reference standard in the analytical methods developed to monitor and quantify its non-labeled counterpart.
Significance of Stable Isotope Labeled Analogues in Bioanalytical and Mechanistic Research
Stable isotope-labeled (SIL) compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable tools in modern analytical chemistry, particularly in bioanalytical and mechanistic research. musechem.comacanthusresearch.comamerigoscientific.com this compound is a deuterium-labeled version of the metabolite. medchemexpress.cominvivochem.com The key advantage of using a SIL analogue as an internal standard in quantitative analysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is its chemical and physical similarity to the analyte being measured (the non-labeled compound). acanthusresearch.com
The use of SIL internal standards offers several benefits:
Enhanced Accuracy and Precision : Since the SIL standard has nearly identical chemical properties to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. acanthusresearch.comnih.govnih.gov This allows it to effectively compensate for variations in sample recovery and matrix effects—where other components in a biological sample (like plasma or urine) interfere with the instrument's response. musechem.comacanthusresearch.comnih.govnih.gov
Improved Reliability : By accounting for potential errors during the analytical process, SIL standards ensure that the data generated is both reliable and reproducible. musechem.comamerigoscientific.com This is crucial for pharmacokinetic studies that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and for regulatory submissions. musechem.com
Method Validation : SIL standards are integral to the validation of bioanalytical methods, helping to establish key parameters such as accuracy, precision, linearity, and sensitivity. musechem.comoup.com
Brexpiprazole-d8, a deuterated version of the parent drug, has been used as an internal standard for determining plasma concentrations of brexpiprazole itself in clinical studies. nih.gov Similarly, this compound serves this critical function for the accurate quantification of the S-oxide metabolite. veeprho.com
Overview of Brexpiprazole S-oxide as a Key Metabolite and Potential Related Substance of Brexpiprazole
Brexpiprazole S-oxide, or DM-3411, is the primary metabolite of Brexpiprazole. medchemexpress.comglpbio.comtargetmol.cominvivochem.com Following administration, Brexpiprazole is metabolized by CYP3A4 and CYP2D6 enzymes, leading to the formation of DM-3411. researchgate.netdrugbank.commedchemexpress.com At steady-state, this metabolite accounts for a significant portion (23% to 48%) of the total drug exposure (AUC) in plasma. drugbank.com
Data Tables
Table 1: Properties of Brexpiprazole and its S-oxide Metabolite This table is interactive. Click on the headers to sort.
| Compound Name | Molecular Formula | Molecular Weight | Key Metabolic Enzyme | Role |
|---|---|---|---|---|
| Brexpiprazole | C₂₅H₂₇N₃O₂S | 433.57 | CYP3A4, CYP2D6 | Active Pharmaceutical Ingredient |
| Brexpiprazole S-oxide (DM-3411) | C₂₅H₂₇N₃O₃S | 449.57 | CYP3A4 | Major Metabolite |
| This compound | C₂₅H₁₉D₈N₃O₃S | 457.61 | N/A | Labeled Internal Standard |
Data sourced from multiple references including researchgate.netdrugbank.cominvivochem.compharmaffiliates.com.
Table 2: Applications of Stable Isotope Labeled Standards in Research This table is interactive. Click on the headers to sort.
| Application Area | Purpose | Benefit | Example Compound |
|---|---|---|---|
| Pharmacokinetics (PK) | Quantify drug and metabolite levels in biological samples (blood, plasma, urine). | High accuracy and precision, correction for matrix effects. | This compound |
| Drug Metabolism Studies | Trace metabolic pathways and identify metabolites. | Elucidates the fate of a drug in the body. | Deuterated drug analogues |
| Bioanalytical Method Validation | Establish reliability and reproducibility of analytical methods (e.g., LC-MS/MS). | Ensures data integrity for regulatory submissions. | Brexpiprazole-d8 |
| Impurity Profiling | Accurately quantify process-related impurities and degradation products. | Guarantees safety and quality of the final drug product. | Labeled impurity standards |
Information compiled from multiple sources including musechem.comacanthusresearch.comamerigoscientific.comnih.govnih.govveeprho.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2 |
InChI Key |
VJYXYAVCCLPIPM-DHNBGMNGSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CS(=O)C5=CC=C4)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation of Brexpiprazole S Oxide D8
Synthetic Pathways for Deuterated Brexpiprazole (B1667787) S-oxide
The synthesis of Brexpiprazole S-oxide D8 is a multi-step process that involves the initial preparation of a deuterated precursor, followed by coupling reactions to assemble the core structure of Brexpiprazole, and a final oxidation step. The key challenge lies in the precise and high-yield incorporation of deuterium (B1214612) atoms at the desired positions.
Strategies for Octadeuteration (D8) at Specific Positions on the Butoxy Linker
The octadeuteration is strategically targeted at the four methylene (B1212753) groups of the butoxy linker that connects the quinolinone and piperazine (B1678402) moieties of the molecule. This is achieved by employing a fully deuterated C4 building block early in the synthesis. A common and effective precursor for this purpose is 1,4-dibromobutane-d8 (B120142).
The synthesis of 1,4-dibromobutane-d8 can be accomplished through the ring-opening of deuterated tetrahydrofuran (B95107) (tetrahydrofuran-d8). guidechem.com This reaction is typically performed using a strong acid, such as a combination of hydrobromic acid and sulfuric acid, which cleaves the ether and introduces bromine atoms at the 1 and 4 positions. youtube.comyoutube.com Alternative methods starting from 1,4-butanediol-d8 are also feasible, utilizing reagents like sodium bromide and sulfuric acid. sciencemadness.org The use of a deuterated starting material like tetrahydrofuran-d8 (B42787) ensures that all eight positions on the resulting butane (B89635) chain are substituted with deuterium.
Key Synthetic Intermediates and Reaction Steps
Alkylation: The first major step is the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with the deuterated linker, 1,4-dibromobutane-d8. This reaction, typically an O-alkylation, is carried out in the presence of a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com This step yields the key deuterated intermediate, 7-(4-bromobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one.
N-Alkylation (Coupling): The second key step involves the coupling of the brominated intermediate with 1-(benzo[b]thiophen-4-yl)piperazine. This nucleophilic substitution reaction forms the central C-N bond, linking the piperazine ring to the deuterated butoxy chain and yielding Brexpiprazole-d8.
Oxidation: The final step is the selective oxidation of the sulfur atom in the benzothiophene (B83047) ring of Brexpiprazole-d8 to form the corresponding S-oxide. Brexpiprazole is known to be susceptible to oxidative degradation, particularly forming N-oxides or S-oxides. bg.ac.rs Controlled oxidation, for instance using an oxidizing agent like hydrogen peroxide under carefully managed conditions, can selectively target the sulfur atom to produce the desired this compound. bg.ac.rs The formation of this S-oxide is also a known metabolic pathway for Brexpiprazole in vivo. medchemexpress.com
| Intermediate Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1,4-Dibromobutane-d8 | Br-(CD2)4-Br | Source of the octadeuterated butoxy linker. |
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Core quinolinone starting material. | |
| 7-(4-Bromobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one | ![]() | Key deuterated intermediate formed after O-alkylation. |
| 1-(Benzo[b]thiophen-4-yl)piperazine | Piperazine-benzothiophene moiety for coupling. | |
| Brexpiprazole-d8 | ![]() | Direct precursor to the final product. |
Methodologies for Isotopic Enrichment and Purity Assessment
Following synthesis, rigorous analytical testing is required to confirm the successful incorporation of deuterium and to determine the chemical and isotopic purity of the final this compound product.
Analytical Techniques for Deuterium Incorporation Verification (e.g., Mass Spectrometry)
Mass spectrometry (MS) is the primary technique for verifying the isotopic enrichment of the synthesized compound. clearsynth.com The incorporation of eight deuterium atoms in place of hydrogen atoms results in a predictable increase in the molecular weight of the molecule.
High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the elemental formula and the number of incorporated deuterium atoms. The observed molecular ion peak ([M+H]⁺) for this compound would be expected to be approximately 8.05 Daltons (8 x 1.0063 Da, the mass difference between D and H) higher than that of the non-deuterated analogue.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) |
|---|---|---|---|
| Brexpiprazole S-oxide | C25H27N3O3S | 449.1773 | 450.1851 |
| This compound | C25H19D8N3O3S | 457.2276 | 458.2354 |
In addition to MS, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary tool. While ¹³C NMR would show a spectrum very similar to the unlabeled compound, ¹H NMR spectroscopy is particularly useful for confirming the location of deuteration. For this compound, the proton signals corresponding to the four methylene groups of the butoxy linker would be absent or significantly diminished in the ¹H NMR spectrum, providing direct evidence of successful and specific isotopic labeling.
Chromatographic Purity Determination of Synthesized Material
The chemical purity of the synthesized this compound is assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). ijprajournal.com Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing Brexpiprazole and its related substances. jddtonline.infowisdomlib.org
This method separates the target compound from any unreacted starting materials, synthetic intermediates, or side products. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jddtonline.infoinformaticsjournals.co.in Detection is commonly performed using a UV detector, often a Photodiode Array (PDA) detector, at a wavelength where Brexpiprazole exhibits strong absorbance, such as 214-216 nm. jddtonline.infowisdomlib.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The acceptance criteria for purity are typically very high, often exceeding 98% for use as an analytical standard.
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Buffer (e.g., 10 mM Potassium Phosphate, pH 2.0) and Acetonitrile | |
| Elution Mode | Isocratic | jddtonline.infoinformaticsjournals.co.in |
| Flow Rate | 1.0 mL/min | informaticsjournals.co.in |
| Detection Wavelength | 213 - 216 nm | wisdomlib.org |
| Column Temperature | 30 °C or Ambient |
Metabolic Formation and Enzymatic Pathways of Brexpiprazole S Oxide
Identification of Cytochrome P450 Enzymes and Other Systems Mediating S-oxidation (in vitro studies)
In vitro studies have been instrumental in identifying the specific enzymes responsible for the metabolism of brexpiprazole (B1667787). The S-oxidation of brexpiprazole to form its main metabolite, brexpiprazole S-oxide (DM-3411), is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov Specifically, CYP3A4 and CYP2D6 are the primary isoforms involved in this metabolic transformation. clinpgx.orgresearchgate.netdrugbank.comnih.govnih.gov These two enzymes account for a significant portion of brexpiprazole's metabolism. clinpgx.orgnih.gov Research indicates that genetic variations in these enzymes, particularly CYP3A4, can lead to variability in how individuals metabolize brexpiprazole. nih.gov While CYP3A4 and CYP2D6 are the main drivers of S-oxidation, minor contributions from other enzymes have also been noted. researchgate.net
| Enzyme Family | Specific Isoform | Role in Brexpiprazole S-oxide Formation |
| Cytochrome P450 | CYP3A4 | Primary enzyme mediating S-oxidation clinpgx.orgresearchgate.netnih.gov |
| Cytochrome P450 | CYP2D6 | Primary enzyme mediating S-oxidation clinpgx.orgresearchgate.netnih.gov |
Investigation of Metabolic Conversion from Parent Brexpiprazole in Isolated Biological Systems
Investigations using human hepatic microsomes have confirmed the central role of CYP3A4 and CYP2D6 in the metabolism of brexpiprazole. bohrium.com These subcellular fractions, which contain a high concentration of Phase I metabolic enzymes, provide a focused environment to study these initial transformations. kosheeka.com Such studies are critical for understanding potential drug-drug interactions and individual variations in metabolism. nih.govbohrium.com
The metabolic conversion of brexpiprazole has been extensively studied using liver S9 fractions from rats, monkeys, and humans. nih.govbohrium.comtandfonline.comdrugbank.com The S9 fraction contains both microsomal and cytosolic enzymes, allowing for a more comprehensive view of metabolic pathways, including both Phase I and Phase II reactions. kosheeka.comresearchgate.netmdpi.com In these systems, DM-3411 was consistently identified as a common main metabolite across species, highlighting a lack of significant species-specific differences in this primary metabolic pathway. nih.govbohrium.comtandfonline.comdrugbank.com Furthermore, studies using human hepatocytes have shown that exposure to brexpiprazole does not alter the mRNA expression of key metabolic enzymes like CYP1A2, CYP2B6, and CYP3A4. nih.gov
Advanced Analytical Methodologies for Brexpiprazole S Oxide D8 Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of Brexpiprazole (B1667787) and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard like Brexpiprazole S-oxide D8 is critical in these assays to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision.
The development of a robust LC-MS/MS method for quantifying Brexpiprazole S-oxide, using its D8 variant as an internal standard, involves several optimization steps. A primary objective is to achieve high sensitivity, selectivity, and efficiency. Sample preparation is a crucial initial step, often involving protein precipitation with acetonitrile (B52724) or liquid-liquid extraction to remove interferences from biological samples like plasma. researchgate.netresearchgate.net
Method optimization focuses on the mobile phase composition, typically a combination of organic solvents like methanol (B129727) or acetonitrile and aqueous solutions containing modifiers such as ammonium (B1175870) acetate (B1210297) or formic acid, to ensure efficient ionization and chromatographic separation. researchgate.net A gradient elution program is often developed to provide good separation of the analyte from other endogenous components and metabolites within a short analysis time. researchgate.net The selection of a suitable internal standard, in this case this compound, is fundamental to the method's success, as it mimics the analytical behavior of the target analyte, Brexpiprazole S-oxide.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques used. UPLC systems, which utilize columns with smaller particle sizes (e.g., 1.7 µm), offer higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net The choice of the stationary phase is critical for achieving the desired separation. Reversed-phase columns, particularly C18 and C8, are widely employed for the analysis of Brexpiprazole and its metabolites. researchgate.netresearchgate.netnih.govjetir.org
The mobile phase is carefully selected to ensure sharp, symmetrical peaks and adequate retention times. For instance, a gradient elution using methanol and 10 mM ammonium acetate aqueous solution has been successfully used to separate Brexpiprazole and its S-oxide metabolite. researchgate.net The flow rate is optimized based on the column dimensions and particle size, typically ranging from 0.5 mL/min to 1.0 mL/min for HPLC and UPLC systems. researchgate.netjetir.org
Table 1: Examples of Chromatographic Conditions for Brexpiprazole and Metabolite Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| UPLC-MS/MS | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Gradient of Methanol and 10 mM Ammonium Acetate | Not Specified | MS Detection | researchgate.net |
| UPLC | C18 (50 x 2.1 mm, 1.7 µm) | pH 2.0 buffer and Acetonitrile (67:33 v/v) | 0.5 mL/min | 215 nm | researchgate.net |
| RP-HPLC | Inertsil ODS C8 (150 x 4.6 mm, 3 µm) | 0.1% TFA in Water : Acetonitrile (30:70 v/v) | 0.7 mL/min | 315 nm | jetir.org |
| RP-HPLC | Waters Spherisorb C18 | Acetonitrile, Methanol, and 10 mM Phosphate (B84403) Buffer (pH 2.0) | 1.0 mL/min | 216 nm | wisdomlib.org |
Mass spectrometric detection is typically performed using a triple quadrupole or a Quadrupole Time-of-Flight (QTOF) mass spectrometer. researchgate.netnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for Brexpiprazole and its metabolites due to the presence of basic nitrogen atoms that are readily protonated. researchgate.netresearchgate.net
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode on a triple quadrupole instrument. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for the analyte and its internal standard (this compound) and monitoring specific, high-abundance product ions generated through collision-induced dissociation (CID). This highly selective process minimizes background noise and enhances sensitivity. For example, a UPLC-MS/MS method for Brexpiprazole and its S-oxide metabolite (DM-3411) utilized specific MRM transitions for quantification. researchgate.net
For fragmentation analysis and structural confirmation, high-resolution mass spectrometers like QTOF-MS are employed. nih.govnih.gov These instruments provide accurate mass measurements, which allow for the determination of elemental compositions of precursor and fragment ions. The fragmentation pathway of Brexpiprazole has been established, with characteristic product ions corresponding to the cleavage of the piperazine (B1678402) ring and the butoxy chain. nih.govresearchgate.net This detailed fragmentation data is invaluable for identifying unknown metabolites and degradation products. nih.gov
Table 2: Mass Spectrometric Parameters for Brexpiprazole Analysis
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Instrument Type | Reference |
|---|---|---|---|---|---|
| Brexpiprazole | Positive ESI | 434.18 | 229.1, 177.1 | QTOF-MS | researchgate.net |
| Brexpiprazole S-oxide (DM-3411) | Positive ESI | Not Specified | Not Specified | UPLC-MS/MS | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Compounds
While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of new chemical entities, such as impurities or degradation products of Brexpiprazole. Techniques including 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) are used to establish the precise chemical structure and stereochemistry of these related compounds. nih.gov
In one study, Brexpiprazole was subjected to stress conditions, and the resulting degradation products were isolated and characterized. nih.gov NMR analysis was crucial in confirming the structural changes, such as oxidation or hydrolysis, that occurred in the parent molecule. nih.gov Another investigation used 1D and 2D NMR to characterize a "ghost peak" observed during HPLC development, identifying it as a syn head-to-tail dimer of Brexpiprazole formed via a photocatalytic reaction. chemrxiv.org These applications highlight NMR's power in providing unambiguous structural information that is complementary to mass spectrometry data.
High-Resolution Mass Spectrometry for Metabolite and Impurity Identification
High-Resolution Mass Spectrometry (HRMS), particularly UHPLC coupled with QTOF-MS/MS, is an indispensable tool for identifying metabolites and impurities. nih.gov This technique allows for the detection and characterization of compounds in complex matrices based on their accurate mass, which is used to predict their elemental composition. researchgate.net
Comprehensive metabolite profiling studies of Brexpiprazole in various in vitro and in vivo systems have been conducted using UHPLC/QTOF-MS/MS. nih.govresearchgate.net These studies have successfully identified a wide range of phase I and phase II metabolites. The metabolic pathways were found to include hydroxylation, S-oxidation (leading to Brexpiprazole S-oxide), N-oxidation, N-dealkylation, and glucuronidation. nih.gov The combination of chromatographic retention time, accurate mass measurement of the precursor ion, and the fragmentation pattern of the product ions allows for the confident identification of these metabolites. nih.govresearchgate.net
Analytical Method Validation Strategies in Research Matrices
To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must be thoroughly validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). wisdomlib.orgijprajournal.com For methods involving this compound as an internal standard for quantification in research matrices like plasma, validation assesses several key parameters.
Precision: This evaluates the closeness of agreement between a series of measurements. It is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels, with results expressed as the percentage relative standard deviation (%RSD), which should typically be less than 15%. researchgate.net
Accuracy: This measures the closeness of the determined value to the true value. It is often evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte, with acceptance criteria for the mean value typically within ±15% of the nominal value. researchgate.net
Linearity: This demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be ≥0.99. wisdomlib.orginformaticsjournals.co.in
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Table 3: Summary of Validation Parameters from Brexpiprazole Analytical Methods
| Parameter | Finding/Range | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity Range | 0.5–100 ng/mL | r² ≥ 0.999 | researchgate.net |
| Linearity Range | 5–75 μg/mL | Not specified | wisdomlib.org |
| Accuracy | -10.6% to 12.3% (bias) | Within ±15% | researchgate.net |
| Accuracy | 99.37% to 100.87% (% Recovery) | 98.0%–102.0% | wisdomlib.orgijprajournal.com |
| Precision (%RSD) | ≤ 11.5% | ≤ 15% | researchgate.net |
| Precision (%RSD) | 1.10% | < 2% | informaticsjournals.co.in |
| LLOQ | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 | researchgate.net |
| LOD / LOQ | 0.41 µg/mL / 1.23 µg/mL | Signal-to-noise ratio ≥ 3 (LOD), ≥ 10 (LOQ) | wisdomlib.org |
Applications of Brexpiprazole S Oxide D8 in Preclinical and Bioanalytical Research
Role as an Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, stable isotope-labeled internal standards are the gold standard for ensuring the accuracy and precision of results. Brexpiprazole (B1667787) S-oxide D8 is an ideal internal standard for the quantification of brexpiprazole and its non-labeled metabolites.
The quantification of brexpiprazole and its primary metabolite, DM-3411, in animal biological samples such as plasma and tissue homogenates is fundamental to preclinical pharmacokinetic studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of brexpiprazole and DM-3411 in rat plasma highlights the typical analytical parameters where a deuterated internal standard like Brexpiprazole S-oxide D8 would be invaluable. arabjchem.org
In such methods, this compound would be added to the biological samples at a known concentration during the sample preparation process. Since it has nearly identical physicochemical properties to the endogenous DM-3411, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of any variability in sample extraction, injection volume, and matrix effects, leading to a more accurate determination of the analyte concentrations.
A representative UPLC-MS/MS method for the analysis of brexpiprazole and its metabolite in rat plasma is summarized in the table below. The use of a deuterated internal standard like this compound would further enhance the robustness of such an assay.
Table 1: Representative UPLC-MS/MS Method Parameters for Brexpiprazole and DM-3411 Quantification in Rat Plasma
| Parameter | Details |
|---|---|
| Chromatographic Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid in water researchgate.net |
| Flow Rate | 0.4 mL/min researchgate.net |
| Internal Standard | Aripiprazole (in the absence of a specific deuterated standard in the cited study) arabjchem.org |
| Detection | Triple quadrupole mass spectrometer in multiple-reaction-monitoring (MRM) mode researchgate.net |
| Linear Range | 0.5–100 ng/mL for both brexpiprazole and DM-3411 arabjchem.org |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL for both brexpiprazole and DM-3411 arabjchem.org |
| Precision (Intra- and Inter-day) | ≤ 11.5% arabjchem.org |
| Accuracy (Intra- and Inter-day) | Between -10.6% and 12.3% arabjchem.org |
| Extraction Recovery | > 81.0% arabjchem.org |
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which are a common source of error in bioanalytical assays. Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. By tracking the signal of the deuterated internal standard relative to the analyte, these variations can be normalized, thereby significantly improving the accuracy and reproducibility of the assay.
Tracing Pharmacokinetic Processes of the Parent Compound in Animal Models
Stable isotope-labeled compounds are powerful tools for elucidating the pharmacokinetic profiles of drugs. This compound can be used in conjunction with non-labeled brexpiprazole to trace the metabolic fate of the parent compound in animal models.
In in vivo ADME studies in animal models such as rats and monkeys, co-administration of a tracer dose of isotopically labeled brexpiprazole along with a pharmacological dose of the non-labeled drug allows for the differentiation of the administered drug from its newly formed metabolites. While this compound itself is a metabolite, the principles of using stable isotopes apply. For instance, administering brexpiprazole-d8 would allow for the precise tracking of its conversion to this compound and other deuterated metabolites, distinguishing them from endogenous compounds. This approach provides valuable insights into the rates and routes of metabolism and excretion.
The metabolic stability of a drug is a key parameter assessed during drug discovery and development. In vitro systems, such as liver microsomes and hepatocytes from different species (e.g., rat, monkey, human), are used to determine the rate at which a drug is metabolized. nih.gov In these assays, the disappearance of the parent drug over time is monitored. The inclusion of this compound as an internal standard during the LC-MS/MS analysis of the incubation samples ensures accurate quantification of the remaining brexpiprazole, leading to a reliable determination of its metabolic stability.
Investigation of In Vitro Drug-Drug Interactions Affecting Brexpiprazole Metabolism
Brexpiprazole is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. clinpgx.org Therefore, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of these enzymes. In vitro studies using human liver microsomes are conducted to evaluate the inhibitory potential of a new chemical entity on various CYP450 isoforms.
In these assays, specific probe substrates for each CYP enzyme are incubated with human liver microsomes in the presence and absence of the test compound (e.g., brexpiprazole). The formation of the metabolite of the probe substrate is measured to determine the extent of inhibition. The use of a stable isotope-labeled internal standard for the quantification of the probe substrate's metabolite is essential for obtaining accurate and reliable IC50 values (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
A study investigating the in vitro drug-drug interaction potential of brexpiprazole and its metabolite, DM-3411, provides IC50 values against various CYP enzymes. nih.gov These studies are critical for predicting the clinical relevance of potential drug-drug interactions.
Table 2: In Vitro Inhibitory Effects of Brexpiprazole and its Metabolite DM-3411 on Major CYP450 Enzymes
| CYP Isoform | Brexpiprazole IC50 (μmol/L) | DM-3411 IC50 (μmol/L) |
|---|---|---|
| CYP2B6 | 8.19 | > 50 |
| CYP2C9 | > 13 | > 50 |
| CYP2C19 | > 13 | > 50 |
| CYP2D6 | > 13 | 14 |
| CYP3A4 | > 13 | 25 |
Data sourced from an in vitro investigation of brexpiprazole's drug-drug interaction risk. nih.gov
The data indicates that brexpiprazole has a moderate inhibitory effect on CYP2B6, while both brexpiprazole and DM-3411 have weak inhibitory effects on other major CYP enzymes. nih.gov The use of a deuterated internal standard in the analytical methods for these studies would have contributed to the precision of these IC50 determinations.
Utilization in Drug Discovery and Development Research Programs (e.g., lead optimization)
In the landscape of pharmaceutical research, the journey from a promising chemical entity to a viable drug candidate is a meticulous process. A critical phase in this journey is lead optimization, where potential drug molecules are refined to improve their efficacy, selectivity, and pharmacokinetic properties. Within this context, isotopically labeled compounds like this compound serve as indispensable analytical tools rather than therapeutic agents themselves. Their application is fundamental to generating the precise and reliable data needed to guide the selection and refinement of lead candidates.
This compound is the deuterium-labeled version of Brexpiprazole S-oxide, which is a principal metabolite of the atypical antipsychotic agent, Brexpiprazole. medchemexpress.cominvivochem.com The primary role of such deuterated molecules in drug discovery and development is to function as internal standards for bioanalytical quantification, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). pharmaffiliates.comacanthusresearch.com
During lead optimization, researchers synthesize and evaluate numerous analogs of a lead compound to identify the candidate with the most desirable pharmacological profile. A key aspect of this evaluation involves understanding how the compounds are metabolized and how long they remain in the body—studies known as pharmacokinetics. clearsynth.com To accurately measure the concentration of a potential drug candidate or its metabolites in biological samples (e.g., plasma, tissue), a reliable internal standard is required. clearsynth.com
This is the specific application of this compound. By introducing a known quantity of the deuterated standard into a biological sample, scientists can accurately quantify the amount of the non-labeled Brexpiprazole S-oxide present. clearsynth.com The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction and analysis, but its increased mass (due to the eight deuterium (B1214612) atoms) allows it to be distinguished by the mass spectrometer. acanthusresearch.com This use of a stable isotope-labeled (SIL) internal standard is widely shown to minimize variability from matrix effects—interference from other components in the biological sample—leading to highly accurate and reproducible data. acanthusresearch.com
The data generated from these analyses are crucial for comparing the metabolic stability and pharmacokinetic profiles of different drug candidates. For instance, researchers can assess how structural modifications to a lead compound affect its rate of metabolism into key metabolites like Brexpiprazole S-oxide. This information is vital for optimizing a drug's half-life and metabolic profile. isotope.com Pharma companies frequently invest in the custom synthesis of deuterated standards to support these early-stage drug discovery and lead optimization efforts. pharmaffiliates.com
The table below illustrates the type of comparative pharmacokinetic data that could be generated during a lead optimization study using a deuterated internal standard like this compound to quantify the formation of a key metabolite from different parent drug candidates.
| Time Point (Hours) | Lead Candidate A - Metabolite Conc. (ng/mL) | Lead Candidate B - Metabolite Conc. (ng/mL) | Lead Candidate C - Metabolite Conc. (ng/mL) |
|---|---|---|---|
| 0.5 | 15.2 | 8.1 | 25.6 |
| 1.0 | 28.9 | 16.5 | 48.2 |
| 2.0 | 45.7 | 35.2 | 75.1 |
| 4.0 | 38.1 | 50.8 | 52.3 |
| 8.0 | 19.6 | 22.4 | 21.9 |
| 12.0 | 9.8 | 10.1 | 10.5 |
| 24.0 | 2.1 | 3.5 | 2.4 |
Degradation Pathways and Stability Studies of Brexpiprazole S Oxide
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies are essential for identifying the potential degradation pathways of a drug substance and are a key component of regulatory submissions. While no data exists for Brexpiprazole (B1667787) S-oxide D8, studies on brexpiprazole have been conducted under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
Research on brexpiprazole indicates that the molecule is generally stable under hydrolytic (acidic and alkaline), thermal, and photolytic stress conditions. jocpr.comjoac.info However, it has been shown to be susceptible to oxidative degradation. jocpr.comjoac.infojddtonline.info One study subjected brexpiprazole to 3% hydrogen peroxide at 60°C for 3 hours, resulting in a 6.1% degradation. Another investigation noted significant degradation under oxidative conditions, leading to the formation of multiple degradation products. jddtonline.info A more extensive study found brexpiprazole to be susceptible to neutral, acid, and alkali hydrolysis, as well as photolytic and oxidative conditions, while remaining stable under thermal stress. nih.gov
Table 1: Summary of Forced Degradation Studies on Brexpiprazole (Data for Brexpiprazole S-oxide D8 is not available)
| Stress Condition | Reagent/Method | Observation for Brexpiprazole | Reference |
| Acidic Hydrolysis | 2 N HCl, Room Temperature, 24 hr | Stable | jocpr.com |
| 1N HCl, Room Temperature, 24 hr | Stable | joac.info | |
| 0.1 M HCl | Susceptible | nih.gov | |
| Alkaline Hydrolysis | 2 N NaOH | Stable | jocpr.com |
| 1N NaOH, Room Temperature, 24 hr | Stable | joac.info | |
| 0.1 M NaOH | Susceptible | nih.gov | |
| Oxidative Degradation | 5% H₂O₂, Room Temperature | Unstable, two degradation products formed | joac.info |
| 3% H₂O₂, 60°C, 3 hr | 6.1% degradation | ||
| 30% H₂O₂ | Susceptible | nih.gov | |
| Thermal Degradation | 105°C, 7 days | Stable | jocpr.com |
| 40°C/75% RH, 14 days | No degradation | ||
| Dry heat, 60°C | Stable | nih.gov | |
| Photolytic Degradation | UV light | Stable | jocpr.com |
| Sunlight | Susceptible | nih.gov |
The data presented in this table pertains to Brexpiprazole, not this compound.
Identification and Characterization of Degradation Products and Byproducts
There is no published information identifying or characterizing any degradation products or byproducts of this compound.
For the parent compound, brexpiprazole, oxidative conditions are known to generate impurities. jocpr.com The amine group in the brexpiprazole structure is vulnerable to oxidation, leading to the formation of N-oxide impurities. jocpr.com One study identified two degradation products under oxidative stress, one of which was a known N-oxide impurity and the other was identified as 1-(1-oxidobenzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-l)oxy)butyl)piperazine 1,4-dioxide. joac.info A comprehensive forced degradation study of brexpiprazole characterized a total of 12 degradation products (DPs) formed under various stress conditions, designated BRZ-1 to BRZ-12. nih.gov
Postulation of Chemical Degradation Mechanisms
No chemical degradation mechanisms have been postulated specifically for this compound.
For brexpiprazole, the primary mechanism of degradation appears to be oxidation, particularly at the nitrogen atoms of the piperazine (B1678402) ring, leading to N-oxide formation. jocpr.comjoac.info The sulfur atom in the benzothiophene (B83047) ring is also a potential site for oxidation. Mechanisms involving hydrolysis of the ether linkage or modifications to the quinolinone ring under harsh conditions have also been explored in comprehensive degradation studies. nih.gov The presence of deuterium (B1214612) atoms on the piperazine ring of this compound could potentially influence the rate and pathway of oxidative degradation due to the kinetic isotope effect, but this has not been experimentally verified.
Brexpiprazole S Oxide D8 in Impurity Profiling and Reference Standard Applications
Significance in the Identification and Quantification of Process-Related Impurities
During the synthesis of the active pharmaceutical ingredient (API) Brexpiprazole (B1667787), various process-related impurities and degradation products can emerge. veeprho.comveeprho.com Brexpiprazole S-oxide is a principal metabolite of Brexpiprazole and can also be present as a process-related impurity. invivochem.commedchemexpress.com Accurate identification and quantification of such impurities are mandated by regulatory guidelines to ensure the purity and safety of the drug substance.
Brexpiprazole S-oxide D8 is instrumental in this process, primarily by serving as an ideal internal standard for chromatographic and mass spectrometric techniques. In methods like Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely used for impurity profiling, an internal standard is added in a known amount to all samples, calibrators, and quality controls. Because a stable isotope-labeled standard such as this compound is chemically identical to the analyte (Brexpiprazole S-oxide) but has a different mass, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target impurity. veeprho.com
The use of a deuterated standard significantly enhances the reliability of analytical methods, which is crucial for:
Impurity Profiling: Establishing a comprehensive profile of impurities in different batches of the drug substance.
Specification Setting: Defining acceptable limits for impurities in accordance with regulatory standards like those from the International Council for Harmonisation (ICH). veeprho.com
Stability Studies: Monitoring the formation of degradation products under various stress conditions to determine the drug's shelf life. synthinkchemicals.com
| Application | Technique | Role of this compound | Outcome |
|---|---|---|---|
| Impurity Quantification | LC-MS/MS | Internal Standard | Accurate measurement of Brexpiprazole S-oxide levels. |
| Method Validation | HPLC, LC-MS | Reference Standard | Confirmation of method precision, accuracy, and linearity. synthinkchemicals.com |
| Forced Degradation Studies | LC-MS | Internal Standard | Identification and tracking of degradation pathways. synthinkchemicals.com |
Role as a Certified Reference Material (CRM) for Quality Control in Research Settings
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is provided with a certificate that states the value of the specified property, its associated uncertainty, and a statement of metrological traceability. While Brexpiprazole-D8 is available as a CRM, the same principles apply to this compound for its specific analytical applications. sigmaaldrich.com
In quality control (QC) laboratories within research and manufacturing settings, this compound as a CRM serves several vital functions:
Method Validation: It is used to validate analytical methods, ensuring they are accurate, precise, and reliable for their intended purpose. synthinkchemicals.comsynzeal.com
Instrument Calibration: CRMs are used to calibrate analytical instruments, ensuring the data they produce is accurate and traceable to a known standard.
Quality Assurance: Routine use of CRMs in QC testing provides confidence in the identity, purity, and composition of the Brexpiprazole drug substance and product. researchgate.net
The availability of a well-characterized reference standard like this compound is essential for meeting the stringent requirements of global regulatory bodies. synthinkchemicals.com These standards come with a comprehensive Certificate of Analysis (COA) detailing their purity and characterization data, which is crucial for regulatory submissions like Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDA). synzeal.com
Strategies for Monitoring Related Substances in Preclinical Drug Substance and Product Development
The preclinical phase of drug development involves extensive studies to evaluate the pharmacology and toxicology of a new drug candidate before it is tested in humans. nih.govnih.gov A critical component of this phase is the monitoring of the drug's metabolites and related substances, as these can have their own pharmacological or toxicological effects.
This compound is a key tool in these preclinical assessments. As the deuterated form of a major metabolite, it is used as an internal standard in bioanalytical methods to quantify levels of Brexpiprazole S-oxide in biological matrices such as plasma, urine, and tissue samples from animal studies. invivochem.commedchemexpress.comveeprho.com This is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
Strategies for monitoring include:
Bioanalytical Method Development and Validation: Developing robust LC-MS/MS methods using this compound as an internal standard to accurately measure the concentration of the S-oxide metabolite in complex biological samples.
Metabolite Profiling: Characterizing the metabolic fate of Brexpiprazole in various preclinical species to identify major metabolites like Brexpiprazole S-oxide.
Toxicokinetic Analysis: Correlating the exposure levels of both the parent drug (Brexpiprazole) and its key metabolites with any observed toxicological findings in animal studies.
The precise quantification enabled by this compound ensures that data from these preclinical studies are reliable, which is fundamental for making informed decisions about the safety and potential efficacy of the drug as it moves into clinical development. patsnap.comclinicaltrials.gov
| Preclinical Study Type | Objective | Role of this compound |
|---|---|---|
| Pharmacokinetics (PK) | To study the ADME of Brexpiprazole. | Internal standard for quantifying the Brexpiprazole S-oxide metabolite in biological fluids. veeprho.com |
| Toxicology | To assess the safety profile of Brexpiprazole. | Enables accurate toxicokinetic analysis by measuring exposure to the metabolite. |
| Metabolism Studies | To identify and quantify metabolites. | Serves as a reference and internal standard for metabolite identification and quantification. medchemexpress.comveeprho.com |
Future Research Directions and Emerging Methodologies for Deuterated Metabolites
Advancements in Automated and High-Throughput Analytical Techniques for Metabolite Analysis
The demand for rapid and efficient analysis of a large number of samples in metabolomics has driven significant advancements in automated and high-throughput analytical techniques. nih.govnih.gov These technologies are crucial for the comprehensive analysis of deuterated metabolites, enabling researchers to process and analyze samples with greater speed and precision.
Key advancements in this area include the integration of robotic systems for sample handling, which minimizes human error and enhances the reproducibility of experiments. cabidigitallibrary.org Automated sample preparation, injection, and processing lead to higher consistency and allow for the analysis of a considerable number of samples in a shorter timeframe. cabidigitallibrary.org
In terms of analytical platforms, several techniques have been optimized for high-throughput analysis:
Liquid Chromatography (LC): Innovations in LC, such as the use of high temperatures, monolithic columns, and parallel segmented flow columns, have modestly increased analysis speed. nih.gov
Supercritical Fluid Chromatography (SFC): SFC-based approaches often provide higher throughput than LC-based methods, with analysis times in the order of minutes or even seconds. nih.govnih.gov
Mass Spectrometry (MS): Sophisticated MS technologies, including quadrupole time-of-flight MS, Orbitrap MS, and tandem MS, offer high-resolution and accurate mass measurements. cabidigitallibrary.org These are indispensable for the identification and quantification of a wide array of metabolites. cabidigitallibrary.org Acoustic ejection mass spectrometry (AEMS) is a particularly noteworthy advancement, capable of analyzing up to three samples per second, which translates to a throughput of 100,000 samples per day on a single instrument. nih.gov
These advancements are enabling more extensive and detailed studies of deuterated metabolites, providing valuable insights into their pharmacokinetic and pharmacodynamic properties.
The following table summarizes the key analytical techniques and their role in high-throughput metabolite analysis:
| Analytical Technique | Role in High-Throughput Analysis | Key Advancements |
| Liquid Chromatography (LC) | Separation of metabolites in complex mixtures. | High-temperature LC, monolithic columns, parallel segmented flow. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Rapid separation of chiral and achiral compounds. | Ultrafast analysis times (minutes to seconds). nih.govnih.gov |
| Mass Spectrometry (MS) | Detection, identification, and quantification of metabolites. | Quadrupole time-of-flight MS, Orbitrap MS, tandem MS, Acoustic Ejection Mass Spectrometry (AEMS). nih.govcabidigitallibrary.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of metabolites. | Increased sensitivity and resolution, cryoprobes, and autosamplers. mdpi.com |
Integration of In Silico Prediction Tools for Novel Metabolic and Degradation Pathways
The use of computational, or in silico, tools is becoming increasingly integral to predicting the metabolic fate of drug candidates, including their deuterated forms. These tools can forecast potential metabolic and degradation pathways, thereby guiding experimental design and accelerating the drug development process.
One such example is Zeneth, a software application designed to predict the degradation products of small molecule active pharmaceutical ingredients. nih.gov By comparing its predictions with experimentally observed degradation products from various stability studies, the software's knowledge base can be continuously refined and expanded. nih.gov This iterative process has been shown to steadily improve the predictive accuracy of such tools. nih.gov
The integration of these predictive models offers several advantages:
Early Identification of Potential Metabolites: In silico tools can help identify potential metabolites, including those that may be reactive or toxic, early in the drug discovery process.
Understanding Degradation Pathways: These tools can elucidate the likely degradation pathways of a compound under various stress conditions, which is crucial for assessing its stability.
Resource Optimization: By predicting metabolic pathways, researchers can focus their experimental efforts on the most probable outcomes, saving time and resources.
However, it is important to note that gaps in predictivity can exist, particularly for less common metabolic reactions such as epimerizations and certain types of photochemical reactions. nih.gov Therefore, a synergistic approach that combines in silico predictions with experimental validation is essential for a comprehensive understanding of a drug's metabolism.
Novel Applications of Stable Isotope Labeled Metabolites in Preclinical Translational Research
Stable isotope labeling, particularly with deuterium (B1214612), has long been a valuable tool in drug metabolism and pharmacokinetic studies. acs.org Brexpiprazole (B1667787) S-oxide D8 serves as a deuterated internal standard for the quantification of its non-deuterated counterpart in biological samples. Beyond this traditional application, novel uses of stable isotope-labeled metabolites are emerging in preclinical translational research, offering deeper insights into disease mechanisms and drug efficacy.
Recent research has highlighted the potential of deuterated compounds in modifying the metabolic profile of a drug. nih.gov Strategic deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites or enhancing the formation of desirable ones. nih.gov This approach has led to the development of "deuterium switches," where a known drug is deuterated to improve its pharmacokinetic properties, as exemplified by the FDA-approved drug deutetrabenazine. nih.gov
Furthermore, stable isotope-resolved metabolomics (SIRM) is a powerful technique that uses tracers like 13C-labeled glucose to map metabolic network dynamics. nih.gov This approach can be used to:
Uncover novel metabolic reprogramming in diseases.
Identify new drug targets.
Facilitate absorption, distribution, metabolism, and excretion (ADME) studies.
The use of stable isotope-labeled metabolites in preclinical research is also crucial for understanding the therapeutic effects of drugs. For instance, preclinical studies on brexpiprazole have demonstrated its potential in treating major depressive disorder and post-traumatic stress disorder. nih.gov The use of deuterated standards in such studies ensures accurate quantification of the drug and its metabolites, which is vital for establishing a clear dose-response relationship.
Development of Standardized Research Protocols for Metabolite Characterization
The complexity of metabolomic datasets necessitates the development of standardized research protocols to ensure data quality, reproducibility, and comparability across different studies. researchgate.net While specific standardized protocols for the characterization of every deuterated metabolite are not always available, the principles of good analytical practice provide a framework for their development.
A standardized protocol for the characterization of a deuterated metabolite like Brexpiprazole S-oxide D8 would typically include the following elements:
Sample Preparation: Detailed procedures for the extraction and preparation of the metabolite from biological matrices. This includes specifying solvents, temperatures, and centrifugation parameters to ensure consistency. mdpi.com
Analytical Methodology: A clear description of the analytical techniques to be used, such as LC-MS/MS or NMR. This includes specifying the type of column, mobile phase composition, flow rate, and mass spectrometer settings.
Data Acquisition and Processing: Standardized parameters for data acquisition and the software used for data processing and analysis. researchgate.net This ensures that data is handled consistently, reducing variability in the results.
Quality Control (QC): The inclusion of QC samples and procedures to monitor the performance of the analytical system and to ensure the reliability of the data. researchgate.net
Metabolite Identification and Quantification: Clear criteria for the identification and quantification of the metabolite, including the use of reference standards and internal standards like this compound.
The development and adoption of such standardized protocols are crucial for advancing the field of metabolomics and for ensuring that the data generated from studies on deuterated metabolites are robust and reliable.
Q & A
Q. What is the pharmacological profile of Brexpiprazole S-oxide D8, and how does deuterium labeling influence its metabolic stability?
this compound is a deuterium-labeled metabolite of Brexpiprazole, acting as a partial agonist at 5-HT1A (Ki = 0.12 nM) and dopamine D2L receptors (Ki = 0.3 nM) and an antagonist at 5-HT2A receptors (Ki = 0.47 nM) . The deuterium substitution at eight positions slows metabolic degradation by CYP3A4, enhancing its utility in pharmacokinetic studies. Methodologically, comparative LC-MS/MS assays can quantify the deuterium effect on metabolic half-life in hepatic microsomes, using unlabeled Brexpiprazole S-oxide as a control .
Q. How is this compound synthesized, and what analytical techniques validate its purity and isotopic incorporation?
Synthesis involves deuterium exchange at specific positions using deuterated reagents (e.g., D2O or deuterated alkyl halides). Purity (>95% via HPLC) and deuterium incorporation are validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Stability studies under storage conditions (-20°C for solids, -80°C in solution) ensure integrity over time .
Q. What are the primary applications of this compound in preclinical research?
It serves as an internal standard in mass spectrometry for quantifying Brexpiprazole and its metabolites in biological matrices. Additionally, its receptor binding profile enables studies on partial agonism/antagonism dynamics in neuropsychiatric models, such as schizophrenia or depression .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data between this compound and its parent compound?
Discrepancies in Ki values or functional activity (e.g., partial vs. full agonism) may arise from deuterium-induced conformational changes. Radioligand displacement assays under standardized conditions (e.g., CHO cells expressing human receptors) with triplicate measurements can clarify these differences. Normalize data to reference agonists (e.g., dopamine for D2 receptors) to control for batch variability .
Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in vivo?
Use a crossover design in rodent models: administer this compound intravenously and orally, then collect plasma and brain tissue at timed intervals. LC-MS/MS quantifies metabolite levels, while receptor occupancy is measured via ex vivo autoradiography. Correlate exposure levels (AUC) with behavioral outcomes (e.g., prepulse inhibition) to model PK-PD relationships .
Q. How do deuterium kinetic isotope effects (KIEs) impact the oxidative metabolism of this compound?
KIEs arise from altered C-D bond cleavage rates during CYP3A4-mediated oxidation. To assess this, incubate this compound with human liver microsomes and NADPH, then compare reaction rates to the non-deuterated analog using UPLC-QTOF. Calculate KIE as , where values >1 indicate slower deuterated metabolism .
Q. What strategies mitigate batch-to-batch variability in deuterium labeling for large-scale studies?
Implement strict quality control protocols:
- Use deuterium NMR to confirm >98% isotopic enrichment.
- Validate synthetic intermediates via FT-IR to detect residual protons.
- Store batches under inert gas (argon) to prevent deuterium exchange with ambient moisture .
Data Analysis and Reproducibility
Q. How should researchers handle conflicting receptor binding data from different laboratories?
Conduct a meta-analysis using standardized criteria:
Q. What computational tools predict the metabolic pathways of this compound?
Use in silico platforms like ADMET Predictor or MetaCore to model Phase I/II metabolism. Validate predictions with in vitro hepatocyte incubations and HRMS-based metabolite profiling. Cross-reference results with published CYP3A4 substrate databases to identify potential drug-drug interactions .
Methodological Best Practices
Q. What protocols ensure reproducibility in receptor binding assays for this compound?
Q. How can researchers optimize deuterium labeling for tracer studies in dynamic PET imaging?
Substitute deuterium at metabolically inert positions (e.g., aromatic rings) to minimize KIEs. Validate tracer stability via HPLC-UV after exposure to human serum (37°C, 24 hr). Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in PET studies to isolate deuterium’s impact on clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


